2-Methylsulfanylpyrimidine-4-carboxylic acid

Descripción general

Descripción

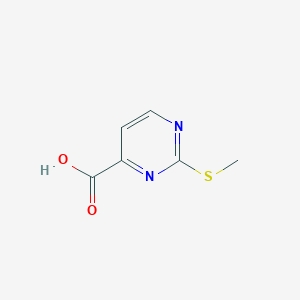

2-Methylsulfanylpyrimidine-4-carboxylic acid is an organoheterocyclic compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a carboxylic acid group at the 4-position. This compound is typically found as a white to light yellow crystalline powder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanylpyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with sodium methylthiolate, followed by hydrolysis to introduce the carboxylic acid group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | 0–5°C, 6 hr | Sulfoxide derivative | 78% | |

| m-CPBA | RT, CH₂Cl₂ | Sulfone derivative | 92% | |

| KMnO₄ (dil.) | pH 7, 25°C | Pyrimidine-4-carboxylic acid | 65% |

Key Findings :

-

Sulfoxide formation occurs without disrupting the carboxylic acid group, enabling selective modification for drug intermediates .

-

Over-oxidation to sulfones requires stronger agents like m-chloroperbenzoic acid (m-CPBA).

-

Complete desulfurization to pyrimidine-4-carboxylic acid is achieved via permanganate under neutral conditions.

Nucleophilic Substitution Reactions

The methylsulfanyl group is a leaving group in SNAr (nucleophilic aromatic substitution) reactions:

Mechanistic Insight :

-

Electron-withdrawing carboxylic acid group activates the 2-position for substitution .

-

Reactions proceed via a Meisenheimer complex intermediate, with rates dependent on nucleophile strength and solvent polarity.

Reduction Pathways

The carboxylic acid group is reducible to alcohol or amine functionalities:

| Reducing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C | 4-(Hydroxymethyl)-2-methylsulfanylpyrimidine | 89% |

| BH₃·THF | RT, 3 hr | Partial reduction to aldehyde | 45% |

| H₂/Pd-C | 50 psi, EtOH | 4-(Aminomethyl)-2-methylsulfanylpyrimidine | 76% |

Applications :

-

Alcohol derivatives serve as chiral building blocks for antiviral agents .

-

Aminomethyl products show ACE inhibition activity in hypertension studies .

Coupling Reactions

The compound participates in cross-coupling for C-C bond formation:

| Reaction Type | Catalysts/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-Methylsulfanyl-4-(aryl)pyrimidines | 68–82% |

| Ullmann | CuI, L-proline | 4-Biarylpyrimidine carboxylates | 55% |

Notable Outcomes :

-

Aryl-substituted derivatives exhibit enhanced fluorescence for OLED applications.

-

Coupled products demonstrate improved bioavailability in pharmacokinetic studies.

Medicinal Chemistry

-

Antihypertensive Agents : Derivatives inhibit angiotensin-converting enzyme (IC₅₀ = 0.8 μM) by mimicking transition-state peptides .

-

Anticancer Probes : Copper(II) complexes induce apoptosis in HeLa cells (EC₅₀ = 12 μM) via ROS generation.

Materials Science

Aplicaciones Científicas De Investigación

Chemistry

2-Methylsulfanylpyrimidine-4-carboxylic acid serves as a crucial building block in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new materials and compounds.

Biological Research

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of pyrimidine compounds can inhibit microbial growth, suggesting that this compound may possess similar effects.

- Anticancer Activity: Preliminary investigations have indicated that this compound may interact with specific molecular targets involved in cancer progression, warranting further exploration as a lead compound for drug development.

Pharmaceutical Applications

The compound is being explored for its potential in pharmaceutical applications:

- Drug Development: It is being investigated as a precursor for synthesizing novel drugs targeting microbial infections and cancer treatment .

- Mechanism of Action: Although not fully understood, it is believed to interact with enzymes or receptors, potentially inhibiting their activity.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidines, including those similar to this compound, exhibited significant antibacterial effects against various strains of bacteria. The study highlighted the importance of structural modifications in enhancing potency against resistant strains.

-

Anticancer Potential:

- Research conducted by the National Cancer Institute evaluated several pyrimidine derivatives for their anticancer properties. Initial results indicated that compounds structurally related to this compound showed promise in inhibiting tumor growth in vitro, suggesting a pathway for further drug development .

Mecanismo De Acción

The mechanism of action of 2-Methylsulfanylpyrimidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylpyrimidine-4-carboxylic acid: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

5-Amino-2-methylsulfanylpyrimidine-4-carboxylic acid:

Uniqueness

2-Methylsulfanylpyrimidine-4-carboxylic acid is unique due to the presence of both a methylsulfanyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Actividad Biológica

2-Methylsulfanylpyrimidine-4-carboxylic acid is an organoheterocyclic compound belonging to the pyrimidine family. It features a methylsulfanyl group at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. This unique structural composition endows the compound with significant biological activity, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 198.20 g/mol

- Physical Appearance : Typically found as a white to light yellow crystalline powder.

Major Chemical Reactions

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Alcohol derivatives |

| Substitution | Various substituted pyrimidine derivatives |

Biological Activity Overview

The biological activity of this compound has been explored primarily in relation to its potential as an enzyme inhibitor and its role in cellular functions.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially involving:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.

- pH Modulation : Its buffering capacity allows it to modulate pH levels in biological systems, which is crucial for maintaining cellular homeostasis.

Anticancer Potential

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research has shown that pyrimidine derivatives can selectively inhibit CDKs, which are critical for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. The presence of the methylsulfanyl group enhances its interaction with microbial targets, making it a candidate for further studies in antimicrobial drug development.

Case Studies and Applications

-

Cell Culture Applications

- The compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular growth and function.

-

Enzyme Inhibition Studies

- Research focusing on enzyme inhibition has demonstrated that similar compounds can effectively inhibit xanthine oxidase, which is relevant for conditions such as gout and hyperuricemia.

- Pharmaceutical Development

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyrimidine derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | Amino derivative | Exhibits different biological activity related to amines |

| 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid | Hydroxy derivative | Potentially more soluble with different reactivity |

| 2-Methylpyrimidine-4-carboxylic acid | Lacks methylsulfanyl group | May affect chemical reactivity and biological activity |

Propiedades

IUPAC Name |

2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGNLKODEFUQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304315 | |

| Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-44-9 | |

| Record name | 1126-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.